molecular formula C23H16BrN3O6 B5916794 3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid

3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid

Cat. No.: B5916794
M. Wt: 510.3 g/mol
InChI Key: BMRFLQJGTSGPNQ-UDWIEESQSA-N
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Description

3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid is a complex organic compound characterized by the presence of bromine, nitro, and formamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The formamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of carboxylic acids and other substituted derivatives.

Scientific Research Applications

3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique functional groups.

    Industry: Used in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with proteins. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propionic acid: Similar in structure but lacks the nitro and formamido groups.

    4-Nitrobenzoic acid: Contains the nitro group but lacks the bromine and formamido groups.

    N-Formyl-4-bromobenzamide: Contains the bromine and formamido groups but lacks the nitro group.

Uniqueness

3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid is unique due to the combination of bromine, nitro, and formamido functional groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

3-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O6/c24-17-8-6-15(7-9-17)21(28)26-20(12-14-4-10-19(11-5-14)27(32)33)22(29)25-18-3-1-2-16(13-18)23(30)31/h1-13H,(H,25,29)(H,26,28)(H,30,31)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRFLQJGTSGPNQ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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